REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[C:20]([CH3:22])=[CH2:21].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N>C1(C)C=CC=CC=1.N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.CCCCCC>[C:1]([O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:12]([O:17][CH3:18])(=[O:16])[C:13]([CH3:15])=[CH2:14].[C:19]([O:24][CH2:25][CH2:26][CH2:27][CH3:28])(=[O:23])[C:20]([CH3:22])=[CH2:21] |f:7.8.9|
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.298 g
|
Type
|
catalyst
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is further heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was further heated
|
Type
|
STIRRING
|
Details
|
under stirring for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The produced precipitate was collected on a filter
|
Type
|
WASH
|
Details
|
washed with two 200 ml portions of n-hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 136.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |